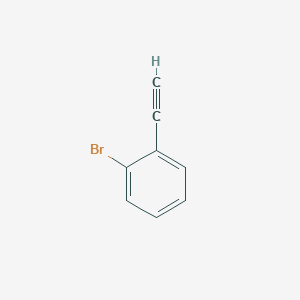
1-Bromo-2-etinilbenceno
Descripción general
Descripción
Synthesis Analysis
1-Bromo-2-ethynylbenzenes can be synthesized using nickel(0) complexes, which initiate the formation of three carbon-carbon bonds in a single process. This method stands out for the high availability of starting materials and the synthesis of dibenzopentalenes bearing various functional groups, whose electronic properties align with theoretical predictions (Kawase et al., 2009).
Molecular Structure Analysis
Studies on the molecular structure of 1-bromo-2, 3, 5, 6- tetra-methylbenzene provide insights into the crystalline phases and molecular conformations of related compounds, offering a comparison to 1-Bromo-2-ethynylbenzene's structural characteristics. The structural analysis through SXRD and DFT calculations reveals detailed bond lengths and angles, which are crucial for understanding the molecule's behavior (Hamdouni et al., 2019).
Chemical Reactions and Properties
1-Bromo-2-ethynylbenzene participates in various chemical reactions, including palladium-catalyzed domino reactions that generate complex molecules. These reactions are influenced by the choice of ligands, demonstrating the compound's versatility in organic synthesis (Li et al., 2012).
Physical Properties Analysis
The physical properties, such as thermal stability and melting points, are crucial for handling and application. Studies on related compounds, like platinum(ii) poly-yne polymers incorporating 1,4-diethynylbenzene derivatives, offer insights into thermal behavior and stability, which can be extrapolated to understand 1-Bromo-2-ethynylbenzene's physical characteristics (Khan et al., 2003).
Chemical Properties Analysis
The chemical properties of 1-Bromo-2-ethynylbenzene, such as its reactivity towards different reagents and conditions, are fundamental for its application in organic synthesis. The compound's behavior in oxybromination reactions catalyzed by molybdenum complexes highlights its reactivity and the influence of solvents on the outcomes (Conte et al., 2005).
Aplicaciones Científicas De Investigación
Síntesis de un derivado de bromo tolano
1-Bromo-2-etinilbenceno (BEB) es un haloalquino que se somete a un acoplamiento de Sonogashira con 2-iodobenzoato de metilo para formar un derivado de bromo tolano . Esta reacción es significativa en el campo de la química orgánica, particularmente en la síntesis de moléculas orgánicas complejas.
Síntesis de un derivado de dibenzotiofeno
this compound se puede utilizar en la síntesis de 1-(2-bromofenil)-2-(dibenzo[b,d]tiofen-4-il)etanona . Este compuesto tiene aplicaciones potenciales en el desarrollo de semiconductores orgánicos y dispositivos optoelectrónicos.
Química Click
En el campo de la química click, this compound se puede utilizar como un bloque de construcción para la síntesis de varios compuestos orgánicos . La química click es una estrategia sintética modular que utiliza reacciones confiables y selectivas para generar sustancias de forma rápida y eficiente.
Síntesis de dispositivos electrónicos
this compound se puede utilizar como un reactivo para etinos terminales en la síntesis de dispositivos electrónicos . Esta aplicación es particularmente relevante en el campo de la ciencia e ingeniería de materiales.
Safety and Hazards
1-Bromo-2-ethynylbenzene is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Mecanismo De Acción
Target of Action
1-Bromo-2-ethynylbenzene (BEB) primarily targets enzymes involved in electrophilic aromatic substitution reactions. These enzymes facilitate the formation of sigma bonds between the compound and aromatic rings, which is crucial for its biological activity .
Mode of Action
BEB interacts with its targets through a two-step mechanism. Initially, the electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. Subsequently, a proton is removed from this intermediate, yielding a substituted benzene ring . This interaction alters the electronic structure of the target molecules, leading to changes in their activity.
Biochemical Pathways
The primary biochemical pathway affected by BEB is the electrophilic aromatic substitution pathway. This pathway involves the formation of a benzenonium intermediate, which is a key step in the substitution of hydrogen atoms on the benzene ring with other substituents. The downstream effects include the formation of various substituted benzene derivatives, which can have diverse biological activities .
Pharmacokinetics
The pharmacokinetics of BEB, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability. BEB is likely absorbed through passive diffusion due to its small molecular size and lipophilicity. It is distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties impact its bioavailability and the duration of its action in the body .
Result of Action
At the molecular level, BEB’s action results in the formation of substituted benzene derivatives, which can modulate the activity of various enzymes and receptors. At the cellular level, these changes can affect cell signaling pathways, leading to alterations in cell function and behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of BEB. For instance, higher temperatures may increase the reaction rate, while extreme pH levels could affect the compound’s stability and reactivity. Additionally, the presence of other reactive chemicals could lead to competitive interactions, impacting BEB’s effectiveness .
Propiedades
IUPAC Name |
1-bromo-2-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br/c1-2-7-5-3-4-6-8(7)9/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDOYUFNRDGYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345140 | |
| Record name | 1-Bromo-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
766-46-1 | |
| Record name | 1-Bromo-2-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 1-bromo-2-ethynylbenzene be utilized in the development of molecular electronics?
A: 1-bromo-2-ethynylbenzene serves as a promising building block in molecular electronics due to its ability to covalently bond with silicon substrates. [] This covalent attachment is particularly interesting for developing molecular-scale electronic components. Researchers are investigating how the conductivity through 1-bromo-2-ethynylbenzene molecules attached to silicon surfaces changes based on the alignment of the substrate's conduction and valence bands with the molecule's bonding and antibonding energy levels. [] This research aims to understand and control electron flow at the molecular level, paving the way for smaller and more efficient electronic devices.
Q2: What synthetic strategies can be employed to utilize 1-bromo-2-ethynylbenzene as a precursor for more complex molecules?
A: 1-bromo-2-ethynylbenzene acts as a versatile starting material for synthesizing dibenzopentalenes, a class of compounds with interesting electronic properties. [] A novel synthetic route utilizes nickel(0) complexes to couple two molecules of 1-bromo-2-ethynylbenzene, forming three new carbon-carbon bonds in a single step. [] This method offers a streamlined approach to access dibenzopentalenes with diverse functional groups, expanding the possibilities for tailoring their electronic properties for various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






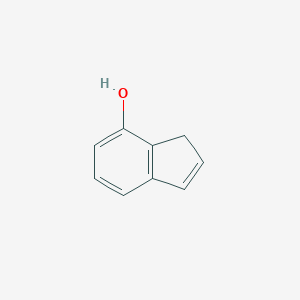

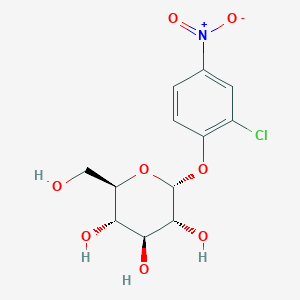



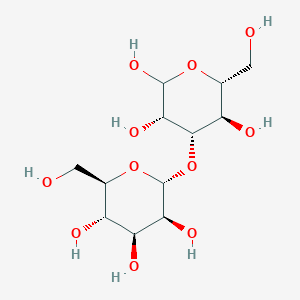
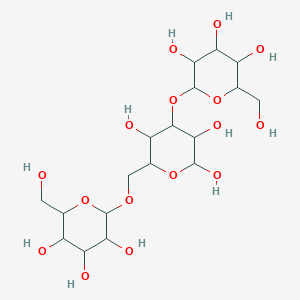
![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/structure/B14291.png)